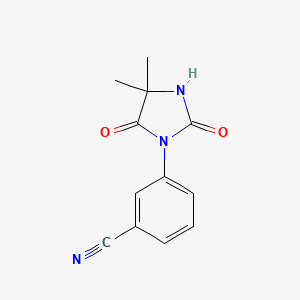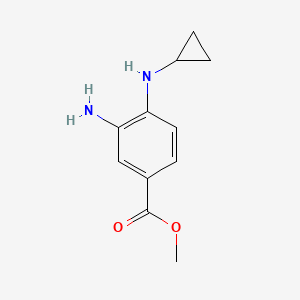
Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Overview
Description
“Methyl 4-amino-6-methylpyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1520279-43-9 . It has a molecular weight of 167.17 and its IUPAC name is methyl 4-amino-6-methyl-2-pyrimidinecarboxylate . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 4-amino-6-methylpyrimidine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 167.17 and its IUPAC name is methyl 4-amino-6-methyl-2-pyrimidinecarboxylate .Scientific Research Applications
Antibacterial Synthesis
One of the key applications of Methyl 4-amino-6-methylpyrimidine-2-carboxylate and its derivatives is in the synthesis of antibacterial compounds. Nishigaki et al. (1970) described the synthesis of pyrido[2,3-d]pyrimidine derivatives using 4-substituted 6-amino-2-methylpyrimidines, which could potentially be used in developing new antibacterial agents (Nishigaki et al., 1970).
Molecular and Crystal Structure Analysis
Another significant application is in the field of molecular and crystal structure analysis. Richter et al. (2023) reported on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained during the synthesis of an antitubercular agent (Richter et al., 2023).
Antiplasmin Drug Research
Methyl 4-amino-6-methylpyrimidine-2-carboxylate derivatives have been explored in the search for new antiplasmin drugs. Isoda et al. (1980) prepared aza analogs of 4-aminomethylbenzoic acid as potential antiplasmin drugs, indicating the versatility of these compounds in medicinal chemistry (Isoda et al., 1980).
Cluster Analysis in Crystal Structure Prediction
In the realm of crystallography, Collins et al. (2010) utilized intermolecular interactions between 2-amino-4-methylpyrimidine and 2-methylbenzoic acid in crystal structure prediction, showcasing the compound's relevance in advanced analytical chemistry (Collins et al., 2010).
Synthesis of HIV-1 Protease Inhibitors
Furthermore, Pekparlak et al. (2020) investigated the synthesis, structure, and nonlinear optical properties of a compound derived from methyl 4-amino-6-methylpyrimidine-2-carboxylate, showcasing its potential as an HIV-1 protease inhibitor (Pekparlak et al., 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 4-amino-6-methylpyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-5(8)10-6(9-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHIMESZGPABDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)




![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)






![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)